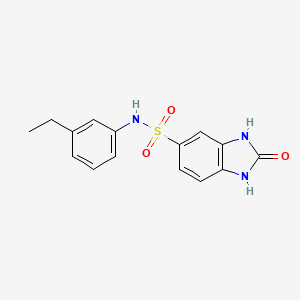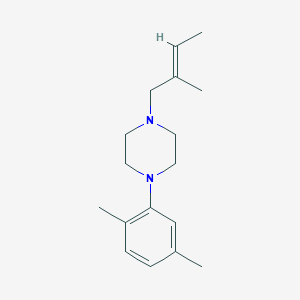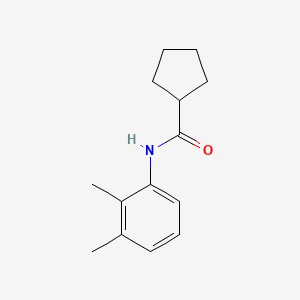
N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide, also known as BFH, is a compound that has been studied for its potential applications in scientific research. BFH is a furohydrazide derivative, which means it contains a furo ring and a hydrazide functional group. This compound has shown promising results in various experiments, particularly in the field of neuroscience.
作用機序
The mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide involves its ability to react specifically with ROS. When N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide comes into contact with ROS, it undergoes a reaction that results in a change in its fluorescence properties. This change in fluorescence can be detected and used to measure the levels of ROS in living cells.
Biochemical and Physiological Effects:
N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide has been shown to have minimal biochemical and physiological effects on living cells. This is due to its specific reactivity with ROS, which minimizes its interaction with other cellular components.
実験室実験の利点と制限
One of the main advantages of using N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide in lab experiments is its specificity for ROS. This allows for accurate detection and measurement of ROS levels in living cells. However, one limitation of using N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide is that it requires the use of fluorescence microscopy, which can be expensive and time-consuming.
将来の方向性
There are several future directions for the study of N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide. One potential application is its use in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide has been shown to be able to cross the blood-brain barrier, which makes it a potential candidate for imaging ROS levels in the brain. Additionally, N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide could be used in the study of other diseases that are characterized by high levels of ROS, such as cancer and cardiovascular disease. Finally, further research could be done to optimize the synthesis of N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide and to develop new derivatives with improved properties.
合成法
The synthesis of N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide involves the reaction of 5-bromo-2-furoic acid hydrazide with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide.
科学的研究の応用
N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide can act as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. This is due to the fact that N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide can undergo a specific reaction with ROS, resulting in a change in its fluorescence properties.
特性
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O4/c14-12-4-3-10(20-12)13(17)16-15-6-8-1-2-9-11(5-8)19-7-18-9/h1-6H,7H2,(H,16,17)/b15-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFFYTHKGKKIJK-GIDUJCDVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{2-[1-(2,5-dichloro-3-furyl)ethylidene]hydrazino}-4-(trifluoromethyl)-5-pyrimidinecarboxylate](/img/structure/B5774670.png)
![7,7-dimethyl-2-(methylthio)-4-(1-pyrrolidinyl)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5774676.png)
![2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5774679.png)
![3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5774683.png)


![methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate](/img/structure/B5774695.png)
![4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5774698.png)




![5-(4-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5774750.png)
